N~3~-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)PHENYL]-1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N~3~-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)PHENYL]-1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes trifluoroethoxy groups, a bromopyrazole moiety, and a pyrazole carboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)PHENYL]-1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions to form the pyrazole ring.
Introduction of the Bromopyrazole Moiety: The bromopyrazole moiety is introduced via a halogenation reaction, where the pyrazole ring is treated with bromine in the presence of a suitable catalyst.
Attachment of the Trifluoroethoxy Groups: The trifluoroethoxy groups are introduced through a nucleophilic substitution reaction, where the phenyl ring is treated with trifluoroethanol in the presence of a strong base.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the bromopyrazole intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the bromopyrazole moiety, potentially leading to the formation of debrominated products.
Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a strong base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N3-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)PHENYL]-1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.
Industry
In industry, the compound is used in the development of advanced materials, including polymers and coatings. Its unique properties, such as thermal stability and chemical resistance, make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N3-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)PHENYL]-1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoroethoxy groups and bromopyrazole moiety allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
N~3~-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the bromopyrazole moiety, leading to different chemical and biological properties.
N~3~-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)PHENYL]-1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Contains a chloro instead of a bromo group, affecting its reactivity and interactions.
Uniqueness
The presence of both trifluoroethoxy groups and a bromopyrazole moiety in N3-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)PHENYL]-1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE makes it unique. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-[(4-bromopyrazol-1-yl)methyl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrF6N5O3/c19-11-6-26-30(7-11)10-29-2-1-15(28-29)16(31)27-12-3-13(32-8-17(20,21)22)5-14(4-12)33-9-18(23,24)25/h1-7H,8-10H2,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASRFAXGHOTXIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)CN3C=C(C=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrF6N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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